molecular formula C58H74FN9O5S B11934910 MS9715

MS9715

Cat. No.: B11934910
M. Wt: 1028.3 g/mol
InChI Key: RWXCSOWWDBANDF-LPFSXYLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a highly complex molecule featuring:

  • A pyrrolidine-2-carboxamide core with (2S,4R) stereochemistry.
  • 4-Hydroxy and N-alkylated substituents on the pyrrolidine ring.
  • A 7-fluoroquinolin-4-yl moiety linked via a 1-methylimidazole group to a 3,5-dimethylphenyl scaffold.
  • A nonanoylamino-butylamino spacer connecting the phenyl group to a 3,3-dimethylbutanoyl chain.
  • A terminal 4-(4-methylthiazol-5-yl)phenethyl group .

This structure integrates multiple pharmacophoric elements, including aromatic heterocycles (quinoline, imidazole, thiazole) and flexible alkyl spacers, which are common in kinase inhibitors and protease-targeting therapeutics. The fluorine atom enhances metabolic stability and binding interactions via hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula

C58H74FN9O5S

Molecular Weight

1028.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H74FN9O5S/c1-36-28-40(29-37(2)51(36)52-53(67(8)34-63-52)46-24-27-61-47-30-43(59)22-23-45(46)47)32-60-25-15-17-49(70)62-26-14-12-10-9-11-13-16-50(71)66-55(58(5,6)7)57(73)68-33-44(69)31-48(68)56(72)65-38(3)41-18-20-42(21-19-41)54-39(4)64-35-74-54/h18-24,27-30,34-35,38,44,48,55,60,69H,9-17,25-26,31-33H2,1-8H3,(H,62,70)(H,65,72)(H,66,71)/t38-,44+,48-,55+/m0/s1

InChI Key

RWXCSOWWDBANDF-LPFSXYLXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex synthetic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C58H73N13O5SC_{58}H_{73}N_{13}O_{5}S, with a molecular weight of approximately 1064.4 g/mol. Its structure includes multiple functional groups that suggest potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound has been shown to target specific oncogenic proteins involved in cancer progression. For instance, it has been reported to interfere with the NSD3 and cMyc pathways in acute myeloid leukemia (AML) models, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Proteasome-Mediated Degradation : The compound acts as a PROTAC (proteolysis-targeting chimera), which facilitates the degradation of target proteins via the ubiquitin-proteasome system. In studies involving EOL-1 and MM1.S cells, treatment with this compound resulted in significant depletion of NSD3 protein levels .
  • Regulation of Gene Expression : The compound influences gene expression profiles in treated cells. RNA sequencing has revealed that it alters the expression of genes associated with tumorigenesis more profoundly than other compounds tested .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Description Reference
Antitumor Activity Induces apoptosis in AML cell lines (EOL-1 and MM1.S)
Gene Regulation Alters expression of oncogenic genes; more effective than other tested agents
Protein Degradation Promotes degradation of NSD3 protein in a concentration-dependent manner
Mechanism of Action Functions as a PROTAC; inhibits proteasome activity upon treatment

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

  • Study on AML Models : In a study using EOL-1 cells, treatment with the compound led to a half-maximal degradation concentration (DC50) value of approximately 4.9 μM, demonstrating its potency in degrading NSD3 and affecting cell viability .
  • Comparative Analysis with Other Agents : When compared to BI-9321 and MS9715N, the compound exhibited superior effects on reducing colony-forming capabilities in AML cell lines, highlighting its potential as an effective antitumor agent .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs (Table 1) include derivatives from patent literature and synthesized pyrrolidine-carboxamide scaffolds :

Table 1: Structural Comparison with Analogous Compounds

Compound ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrrolidine-2-carboxamide 7-fluoroquinoline, methylimidazole, nonanoylamino-butylamino, methylthiazole ~1,000*
Example 187 (EP 2024) Pyrrolidine-2-carboxamide Methyloxazol-4-yl, methylthiazol-5-yl ~500
Example 188 (EP 2024) Pyrrolidine-2-carboxamide Methylthiazol-4-yl, methylthiazol-5-yl ~520
Example 189 (EP 2024) Pyrrolidine-2-carboxamide Methylimidazol-5-yl, methylthiazol-5-yl ~530
C22H30N4O3S (CAS 1448297-52-6) Pyrrolidine-2-carboxamide Amino-3,3-dimethylbutanoyl, methylthiazol-5-yl 430.56

*Estimated based on substituent contributions.

Key Differences :

  • The target compound’s long nonanoylamino-butylamino chain distinguishes it from simpler analogs (e.g., Examples 187–189), which lack extended spacers. This may enhance membrane permeability or protein-binding avidity .

Physicochemical Properties

  • Solubility: The target compound’s high molecular weight and hydrophobic substituents (e.g., dimethylphenyl, nonanoylamino) suggest poor aqueous solubility, necessitating formulation with solubilizing agents. Analogs with shorter chains (e.g., Example 187) exhibit better solubility .
  • LogP : Estimated >5 due to aromatic and alkyl groups, compared to ~3 for CAS 1448297-52-6 .
  • Stereochemical Complexity : The (2S,4R) configuration and multiple stereocenters require enantioselective synthesis, unlike simpler analogs with fewer chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.